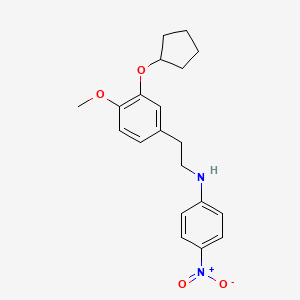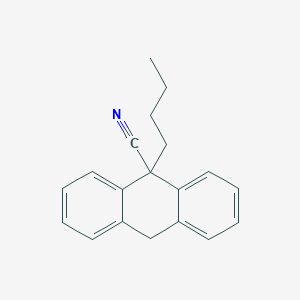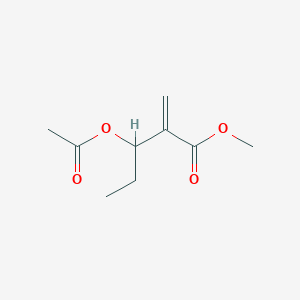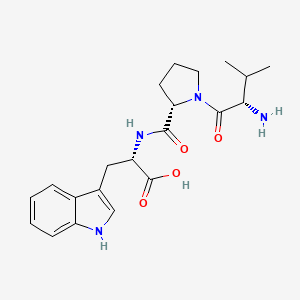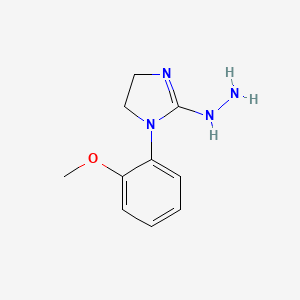
2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazinyl group attached to an imidazole ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the imidazole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Various hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydrazinyl-3-methylquinazolin-4-one
- 2-(2-Hydrazinyl)-1,3-thiazole derivatives
Uniqueness
2-Hydrazinyl-1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of both hydrazinyl and methoxyphenyl groups
Propriétés
Numéro CAS |
170746-92-6 |
|---|---|
Formule moléculaire |
C10H14N4O |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
[1-(2-methoxyphenyl)-4,5-dihydroimidazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H14N4O/c1-15-9-5-3-2-4-8(9)14-7-6-12-10(14)13-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
Clé InChI |
IANAHJIDKKQXTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN=C2NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



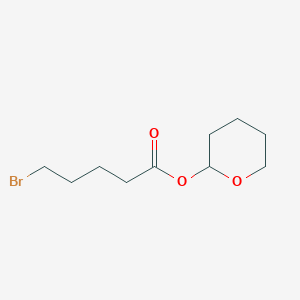
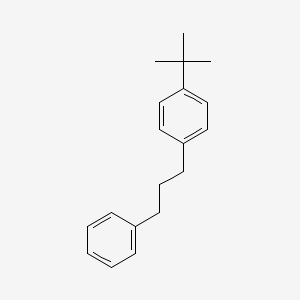
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)
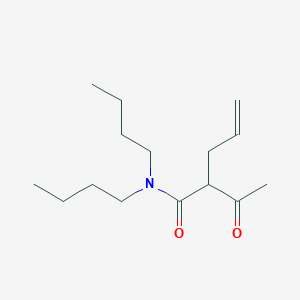
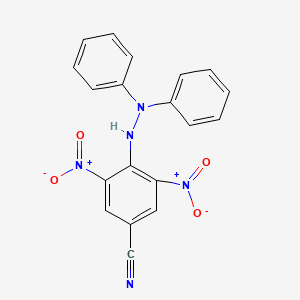
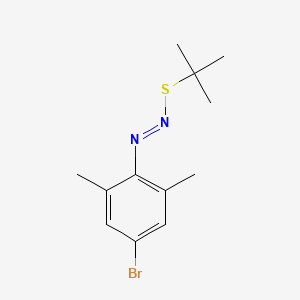
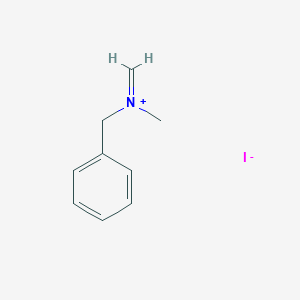
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
